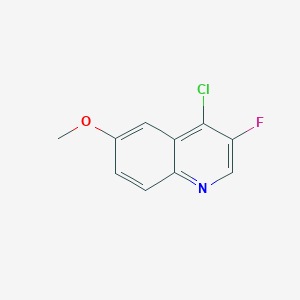![molecular formula C10H11NO3S3 B14145046 Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate CAS No. 88766-59-0](/img/structure/B14145046.png)
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a trisulfane linkage, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl phenylcarbamate with sulfur to form the trisulfane linkage. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamoyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfane linkage can yield sulfoxides, while reduction can produce thiols or disulfides.
科学的研究の応用
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trisulfane linkage can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Methyl [methyl(phenyl)carbamoyl]disulfane-1-carboxylate: Similar structure but with a disulfane linkage instead of trisulfane.
Phenylcarbamoyl trisulfane: Lacks the methyl and carboxylate groups, making it less complex.
Methyl [methyl(phenyl)carbamoyl]monosulfane-1-carboxylate: Contains only one sulfur atom in the linkage.
Uniqueness
Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
88766-59-0 |
|---|---|
分子式 |
C10H11NO3S3 |
分子量 |
289.4 g/mol |
IUPAC名 |
methyl [[methyl(phenyl)carbamoyl]trisulfanyl]formate |
InChI |
InChI=1S/C10H11NO3S3/c1-11(8-6-4-3-5-7-8)9(12)15-17-16-10(13)14-2/h3-7H,1-2H3 |
InChIキー |
NJBGWCHTGIFNQK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)SSSC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)

![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)



